molecular formula C8H14S2 B8596814 2-Ethyl-5,6-dimethyl-2,3-dihydro-1,4-dithiine CAS No. 55789-65-6

2-Ethyl-5,6-dimethyl-2,3-dihydro-1,4-dithiine

Cat. No. B8596814
M. Wt: 174.3 g/mol
InChI Key: LZJAHSXUAKZOOZ-UHFFFAOYSA-N
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Patent
US04276422

Procedure details

The procedure of Example 1(a) is repeated, using 1,2-butanedithiol and 3-chloro-2-butanone to give 2-ethyl-2,3-dihydro-5,6-dimethyl-1,4-dithiin as a colorless oil, bp 68°-81°/0.7, yield 35%, NMR 1.01 (3t), 1.4-2.9 (2m), 1.87 (6s), 2.6-3.4 (3m). IR, 2910 (sh); 1610 (sh); 1410, 1220 (sh); 1155 (sh); 1070, 735, 700.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:6])[CH:2]([SH:5])[CH2:3][CH3:4].Cl[CH:8]([CH3:12])[C:9](=O)[CH3:10]>>[CH2:3]([CH:2]1[CH2:1][S:6][C:9]([CH3:10])=[C:8]([CH3:12])[S:5]1)[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CC)S)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1SC(=C(SC1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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